5-Fluoro-3-hydroxy-2-nitrobenzoic acid

Vue d'ensemble

Description

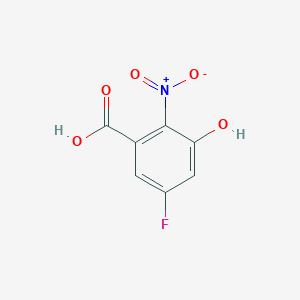

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core

Mécanisme D'action

Target of Action

It’s known that nitrobenzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Nitrobenzoic acids are known to participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Nitrobenzoic acids are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s molecular weight (20111 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Nitrobenzoic acids are known to participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at a temperature of 4°C, suggesting that it may be sensitive to oxygen and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid typically involves the nitration of 5-fluoro-2-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using sodium dithionite.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

5-Fluoro-3-hydroxy-2-nitrobenzoic acid finds applications in several scientific domains:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

5-Fluoro-2-hydroxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Hydroxy-2-nitrobenzoic acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.

5-Fluoro-2-nitrobenzoic acid: Lacks the hydroxyl group, which influences its solubility and hydrogen bonding capabilities.

Uniqueness: 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxyl and nitro groups provide sites for further chemical modification and interaction with biological targets .

Activité Biologique

5-Fluoro-3-hydroxy-2-nitrobenzoic acid (C₇H₄FNO₅) is a compound of significant interest in pharmaceutical and agrochemical research due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial, anticancer, and pharmacokinetic properties, supported by various studies and data.

Structural Characteristics

This compound contains three functional groups:

- A fluoro group at the 5-position,

- A hydroxy group at the 3-position,

- A nitro group at the 2-position.

These functional groups contribute to its reactivity and potential biological activity, making it distinct from related compounds such as 5-Fluoro-2-nitrobenzoic acid and 5-Fluoro-3-nitrobenzoic acid, which lack one or more of these groups .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 39 µg/L |

| Pseudomonas aeruginosa | Not specified |

| Enterococcus faecalis | Not specified |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In studies involving cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), the compound demonstrated significant growth suppression:

| Complex | Cell Line | IC50 (µM) | Growth Suppression (%) at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70 |

| Complex 2 | Caco-2 | Not specified | 72.70 |

These results indicate that the compound may induce apoptosis in cancer cells, which is a promising avenue for further research into its use as an anticancer agent .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Studies have measured parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC):

| Compound | T1/2 (h) | Cmax (ng/mL) | AUC_last (h*ng/mL) |

|---|---|---|---|

| NIC | 1.99 | 428 | 478 |

| Compound | 3.10 | 452 | 1563 |

These pharmacokinetic parameters suggest that modifications to the structure of similar compounds can significantly influence their absorption and distribution in biological systems .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of nitrobenzoic acids, including those containing metal complexes. For instance, metal complexes formed with ligands like this compound have shown enhanced biological activity compared to their non-complexed forms. This synergy between metal ions and organic ligands can improve antimicrobial and anticancer efficacy .

Propriétés

IUPAC Name |

5-fluoro-3-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSNLFIKMCRDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282554 | |

| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007113-05-4 | |

| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.